1-phenyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)methanesulfonamide
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Description
1-Phenyl-N-[2-(trifluoromethyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C14H12F3NO2S . It has an average mass of 315.311 Da and a monoisotopic mass of 315.054077 Da .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-N-[2-(trifluoromethyl)phenyl]methanesulfonamide consists of a phenyl group attached to a trifluoromethyl group via a methanesulfonamide linkage .Physical and Chemical Properties Analysis
N-Phenyl-bis(trifluoromethanesulfonimide), a similar compound, is a solid with a melting point of 100-102 °C (lit.) . It is soluble in methanol and slightly soluble in chloroform and ethyl acetate .Safety and Hazards
Mechanism of Action
Target of Action
The compound, 1-phenyl-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}methanesulfonamide, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities , suggesting that this compound may also affect multiple biochemical pathways. The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , this compound may have diverse molecular and cellular effects
Properties
IUPAC Name |
1-phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O2S/c18-17(19,20)16-14-8-4-5-9-15(14)23(22-16)11-10-21-26(24,25)12-13-6-2-1-3-7-13/h1-3,6-7,21H,4-5,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPNDZKEBDNGMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)CC3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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